molecular formula C36H30F2N2O13 B1262720 Fluo-4

Fluo-4

Cat. No.: B1262720
M. Wt: 736.6 g/mol
InChI Key: OUVXYXNWSVIOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fluo-4 (potassium salt) is synthesized by modifying Fluo-3. The synthetic route involves replacing the chlorine substituents in Fluo-3 with fluorines. This modification enhances the fluorescence properties of the compound . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Fluo-4 (potassium salt) primarily undergoes reactions related to its role as a calcium indicator. Upon binding with calcium ions, the compound exhibits a significant increase in fluorescence intensity . Common reagents used in these reactions include calcium chloride and other calcium salts. The major product formed from these reactions is the calcium-bound form of this compound, which is highly fluorescent .

Comparison with Similar Compounds

Fluo-4 (potassium salt) is similar to other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. it has unique properties that make it stand out:

These unique properties make this compound (potassium salt) a preferred choice for many researchers in various fields.

Properties

Molecular Formula

C36H30F2N2O13

Molecular Weight

736.6 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

InChI

InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)

InChI Key

OUVXYXNWSVIOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O

Synonyms

Fluo 4
Fluo-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluo-4
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Fluo-4
Reactant of Route 3
Fluo-4
Reactant of Route 4
Fluo-4
Reactant of Route 5
Fluo-4
Reactant of Route 6
Fluo-4

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